An In-depth Technical Guide to 2-Bromo-3-cyclopropoxybenzaldehyde: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-Bromo-3-cyclopropoxybenzaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Scaffold
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 2-Bromo-3-cyclopropoxybenzaldehyde represents a unique molecular architecture, combining the reactivity of an ortho-brominated aldehyde with the increasingly sought-after cyclopropoxy moiety. While this specific compound is not extensively documented in publicly available literature, this guide aims to provide a comprehensive technical overview based on established chemical principles and data from closely related analogues. By examining its probable synthetic pathways, predicted chemical and spectroscopic properties, and potential applications, we can illuminate the promise of this novel building block for advanced research and development.
This document will serve as a foundational resource, offering field-proven insights into the synthesis, characterization, and potential utility of 2-Bromo-3-cyclopropoxybenzaldehyde, thereby enabling researchers to harness its potential in their scientific endeavors.
Molecular Structure and Physicochemical Properties
The structure of 2-Bromo-3-cyclopropoxybenzaldehyde features a benzene ring substituted with a bromine atom, a cyclopropoxy group, and a formyl (aldehyde) group. The ortho-positioning of the bromine to the aldehyde and meta-positioning to the cyclopropoxy group dictates its unique electronic and steric environment, influencing its reactivity and physical properties.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
| Boiling Point | Predicted to be elevated due to molecular weight and polarity |
| Melting Point | Expected to be in the range of related substituted benzaldehydes |
Proposed Synthesis Pathway
The most logical and efficient synthetic route to 2-Bromo-3-cyclopropoxybenzaldehyde is a two-step process commencing with the bromination of a suitable precursor followed by a Williamson ether synthesis.
Step 1: Synthesis of 2-Bromo-3-hydroxybenzaldehyde
The initial step involves the regioselective bromination of 3-hydroxybenzaldehyde. This reaction can be effectively carried out using bromine in acetic acid, with a catalyst such as iron powder to facilitate the electrophilic aromatic substitution.
Caption: Synthetic route to 2-Bromo-3-hydroxybenzaldehyde.
Experimental Protocol: Synthesis of 2-Bromo-3-hydroxybenzaldehyde [1]
-
Suspend 3-hydroxybenzaldehyde (1.0 eq), iron powder (cat.), and sodium acetate (2.0 eq) in glacial acetic acid.
-
Warm the mixture until a clear solution is obtained, then cool to room temperature.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-bromo-3-hydroxybenzaldehyde.
Step 2: Williamson Ether Synthesis
The subsequent step involves the O-alkylation of 2-bromo-3-hydroxybenzaldehyde with a cyclopropyl halide (e.g., cyclopropyl bromide) via the Williamson ether synthesis. This Sₙ2 reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.[2][3][4][5]
Caption: Williamson ether synthesis to yield the target compound.
Experimental Protocol: Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde
-
To a solution of 2-bromo-3-hydroxybenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Add cyclopropyl bromide (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-3-cyclopropoxybenzaldehyde.
Predicted Spectroscopic Properties
Due to the absence of published experimental spectra for 2-Bromo-3-cyclopropoxybenzaldehyde, the following properties are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals for the aldehydic, aromatic, and cyclopropoxy protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet | 1H |
| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplets (3 distinct signals) | 3H |
| Cyclopropoxy (-OCH) | 3.8 - 4.2 | Multiplet | 1H |
| Cyclopropoxy (-CH₂) | 0.6 - 1.0 | Multiplets (2 distinct signals) | 4H |
The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[6] The aromatic protons will likely appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling. The cyclopropoxy protons will be in the aliphatic region, with the methine proton shifted downfield due to the adjacent oxygen atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 188 - 195 |
| Aromatic (C-Br) | 115 - 125 |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (C-H) | 110 - 135 |
| Aromatic (C-CHO) | 135 - 145 |
| Cyclopropoxy (-OCH) | 50 - 60 |
| Cyclopropoxy (-CH₂) | 5 - 15 |
The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon atoms of the aromatic ring will have distinct chemical shifts influenced by the bromo, cyclopropoxy, and aldehyde substituents. The upfield signals will correspond to the carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and ether functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Aldehyde) | 1680 - 1710 | Strong |
| C-H (Aldehyde) | 2720 - 2820 (two bands) | Medium |
| C-O-C (Ether) | 1200 - 1275 (asymmetric) & 1000 - 1075 (symmetric) | Strong |
| C-Br | 500 - 600 | Medium to Strong |
| Aromatic C=C | 1450 - 1600 | Medium |
| Aromatic C-H | 3000 - 3100 | Medium |
The most prominent feature will be the strong carbonyl stretch of the aldehyde.[7][8][9] The presence of the C-O-C ether linkage will also be evident from strong absorption bands.
Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), is expected to show a characteristic molecular ion peak and distinct fragmentation patterns.
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 240/242 | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine. |
| [M-H]⁺ | 239/241 | Loss of the aldehydic proton. |
| [M-CHO]⁺ | 211/213 | Loss of the formyl group. |
| [M-Br]⁺ | 161 | Loss of the bromine atom. |
| [M-C₃H₅O]⁺ | 183/185 | Loss of the cyclopropoxy radical. |
The presence of a bromine atom will result in a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[10][11] Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical and the loss of the formyl group.[12][13]
Reactivity and Potential for Further Functionalization
The trifunctional nature of 2-Bromo-3-cyclopropoxybenzaldehyde makes it a versatile intermediate for the synthesis of more complex molecules. The aldehyde, the aryl bromide, and the cyclopropoxy group each offer distinct opportunities for chemical modification.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of transformations, including:
-
Oxidation: Conversion to the corresponding carboxylic acid.
-
Reduction: Formation of the corresponding benzyl alcohol.
-
Reductive Amination: Synthesis of substituted benzylamines.
-
Wittig Reaction: Formation of a carbon-carbon double bond.
-
Condensation Reactions: Formation of imines, oximes, and hydrazones.
Reactions of the Aryl Bromide
The bromine atom serves as an excellent leaving group for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds or introduce alkyl/alkenyl substituents.[14][15]
-
Buchwald-Hartwig Amination: Coupling with amines to form N-aryl compounds.[14][16]
-
Heck Reaction: Coupling with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Stille Coupling: Reaction with organostannanes.
The ortho-position of the bromine to the aldehyde may influence the reactivity in these transformations, and careful optimization of reaction conditions is likely necessary.
Caption: Potential reaction pathways for 2-Bromo-3-cyclopropoxybenzaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 2-Bromo-3-cyclopropoxybenzaldehyde are of significant interest in drug discovery.
-
Brominated Aromatics: The inclusion of bromine atoms in drug candidates can enhance binding affinity to target proteins through halogen bonding and can improve pharmacokinetic properties. Brominated benzaldehydes have been investigated for their potential as anticancer and antimicrobial agents.[10]
-
Cyclopropoxy Group: The cyclopropyl moiety is a well-established bioisostere for other functional groups and is known to improve metabolic stability, membrane permeability, and binding affinity.[12][17][18] Its introduction can lead to enhanced potency and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
-
Benzaldehyde Scaffold: Benzaldehyde derivatives are prevalent in biologically active compounds and natural products, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[19][20]
The combination of these three structural features in 2-Bromo-3-cyclopropoxybenzaldehyde makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-3-cyclopropoxybenzaldehyde is not available, general precautions for handling aromatic aldehydes and brominated organic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Aromatic aldehydes can be irritants to the skin, eyes, and respiratory system.[11][21][22] Brominated organic compounds should be handled with care due to their potential toxicity.
Conclusion
2-Bromo-3-cyclopropoxybenzaldehyde is a promising yet underexplored chemical entity with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive overview of its probable synthesis, predicted spectroscopic and chemical properties, and potential applications. By leveraging the information presented herein, researchers can confidently embark on the synthesis and exploration of this novel compound and its derivatives, paving the way for new discoveries and innovations.
References
-
Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]
-
Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745-1749. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy. [Link]
-
RSIS International. (2026). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. [Link]
-
RSIS Repository. (2026). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. [Link]
-
Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Marion, N., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (25), 2750-2752. [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Anderson, R. F., et al. (2010). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 75(24), 8533-8541. [Link]
-
Metin, T. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]
-
Reddit. (2020). Suzuki vs. Hartwig-Buchwald. [Link]
-
University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]
-
PubChem. 2-Bromo-3-(cyclohexyloxy)acrylaldehyde. [Link]
-
Cheméo. Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7). [Link]
-
University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. [Link]
-
Western Kentucky University. Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]
-
NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link]
-
ResearchGate. (2017). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. [Link]
-
Kromann, H., et al. (2004). Synthesis of prenylated benzaldehydes and their use in the synthesis of analogues of licochalcone A. European Journal of Medicinal Chemistry, 39(11), 993-1000. [Link]
-
PubChemLite. 2-bromo-3-methylbenzaldehyde (C8H7BrO). [Link]
-
Organic Syntheses. 3-cyclohexyl-2-bromopropene. [Link]
-
MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1297. [Link]
-
Royal Society of Chemistry. Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. [Link]
-
MDPI. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 23(23), 14788. [Link]
-
ResearchGate. (2010). 2-Bromo-3-(cyclohexyloxy)acrylaldehyde: An Isolable Enol Ether of Bromomalonaldehyde Suitable for Use in the Manufacture of Imidazolecarboxaldehydes†. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde | IJRIAS [rsisinternational.org]
- 9. repository.rsis.international [repository.rsis.international]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 17. Benzaldehyde, 2-bromo- (CAS 6630-33-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. whitman.edu [whitman.edu]
- 19. Synthesis of prenylated benzaldehydes and their use in the synthesis of analogues of licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. 2-Bromobenzaldehyde(6630-33-7) 1H NMR [m.chemicalbook.com]
